Dimethoxytin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

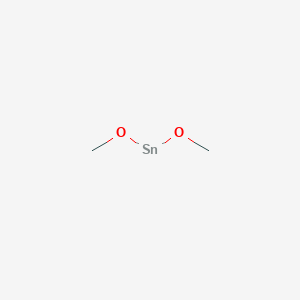

Dimethoxytin, also known as tin(II) methoxide or this compound (CAS 14794-99-1), is an organotin compound with the molecular formula C₂H₆O₂Sn . It features two methoxy (-OCH₃) groups bonded to a tin(II) center. This compound is notable for its catalytic applications, particularly in the synthesis of dimethyl carbonate (DMC) from CO₂ and methanol, as demonstrated in density functional theory (DFT) studies and experimental research . Its role in facilitating alkylation steps in green chemistry processes underscores its industrial relevance .

Preparation Methods

Synthesis of Dimethoxytin(II)

Reaction of Tin(II) Chloride with Methanol and a Base

The most widely documented method for synthesizing this compound(II) involves the reaction of tin(II) chloride (SnCl₂) with methanol in the presence of a base, typically triethylamine (Et₃N). This approach neutralizes hydrochloric acid (HCl) by-products, driving the reaction to completion .

Reaction Mechanism :

2 + 2 \, \text{CH}3\text{OH} + 2 \, \text{Et}3\text{N} \rightarrow \text{Sn(OCH}3\text{)}2 + 2 \, \text{Et}3\text{NH}^+\text{Cl}^-SnCl2+2CH3OH+2Et3N→Sn(OCH3)2+2Et3NH+Cl−

Procedure :

-

Mixing Reagents : SnCl₂ is combined with anhydrous methanol and triethylamine in a molar ratio of 1:2:2.

-

Reaction Conditions : The mixture is stirred at ambient temperature for 1–2 hours, forming a slurry.

-

Workup : The product is isolated via filtration or distillation under reduced pressure to remove solvents and by-products .

Example : A patent by Texaco Inc. demonstrated this method using 68 g SnCl₂, 1 L dry methanol, and 100 g triethylamine, yielding stannous dimethoxide as a catalyst . Source further validated this approach, achieving a 74% yield of a related tin(II) complex through analogous conditions .

Synthesis of this compound(IV) Complexes

This compound(IV) derivatives, such as (CH₃)₂Sn(OCH₃)₂, are typically synthesized via ligand exchange reactions. For example, dimethyltin(IV) precursors react with methanol under controlled conditions :

Reaction Pathway :

3)2\text{SnCl}2 + 2 \, \text{CH}3\text{OH} \rightarrow (\text{CH}3)2\text{Sn(OCH}3\text{)}2 + 2 \, \text{HCl}(CH3)2SnCl2+2CH3OH→(CH3)2Sn(OCH3)2+2HCl

Key Insights :

-

CO₂ Insertion : Studies using density functional theory (DFT) revealed that methoxy ligands in tin(IV) complexes readily insert CO₂ to form tin–methyl carbonate intermediates, which rearrange into dimethyl carbonate (DMC) .

-

Catalytic Regeneration : The methoxy groups are regenerated via reaction with methanol, enabling catalytic cycles in DMC synthesis .

Factors Influencing this compound Synthesis

Solvent and Temperature Effects

-

Solvent Choice : Anhydrous methanol or toluene is preferred to prevent hydrolysis .

-

Temperature : Reactions proceed optimally at 60–100°C, balancing kinetics and by-product formation .

Base Selection

Triethylamine outperforms weaker bases (e.g., K₂CO₃) in HCl scavenging, improving yields .

Characterization of this compound

Spectroscopic Techniques

-

FT-IR : Peaks at 560 cm⁻¹ (Sn–O stretching) and 1030 cm⁻¹ (C–O) confirm methoxy group coordination .

-

NMR : ¹H NMR spectra show resonances at δ 3.3–3.7 ppm for methoxy protons .

Elemental Analysis

Tin content analysis via atomic absorption spectroscopy aligns with theoretical values (e.g., 57.38% Sn in Sn(OCH₃)₂) .

Applications of this compound

Catalysis

-

Polymerization : this compound(II) catalyzes the ring-opening polymerization of cyclic carbonates, enhancing reaction rates by 9× compared to tin octoate .

-

Acrylamide Synthesis : Stannous dimethoxide facilitates Michael addition-free pathways for N-substituted acrylamides .

Green Chemistry

Tin(IV) methoxy complexes enable CO₂ utilization in DMC production, addressing thermodynamic limitations through DFT-optimized pathways .

Chemical Reactions Analysis

Polymerization of Cyclic Carbonates

Dimethoxytin(II) acts as a catalyst in the ring-opening polymerization (ROP) of cyclic carbonates. For example, it polymerizes 5,5-dimethyl-1,3-dioxan-2-one (DTC) efficiently:

| Catalyst | Reaction Medium | Rate (×10⁻³ mol⁻¹ dm³ s⁻¹) | Product Type |

|---|---|---|---|

| Sn(OCH₃)₂ (5-methyl-2-stanna-1,3-dioxane) | Toluene | 14.3 | Cyclic polycarbonates |

| Sn(Oct)₂ | Toluene | 1.6 | Linear polycarbonates |

| Sn(OCH₃)₂ | Propylene carbonate | 9.8 | Linear polycarbonates |

Key findings:

-

Sn(OCH₃)₂ exhibits 9× higher activity than Sn(Oct)₂ in toluene .

-

The reaction medium dictates product topology: cyclic polymers form in toluene, while linear polymers dominate in propylene carbonate .

Catalyst Modification and Ligand Exchange

This compound undergoes ligand exchange with alcohols to form diverse tin alkoxides:

Sn OCH3 2+2ROH→Sn OR 2+2CH3OH

Example applications:

-

Dilauryloxytin(II) : Synthesized by reacting Sn(OCH₃)₂ with lauryl alcohol; used in polymerization of six-membered cyclic carbonates .

-

Mixed-ligand catalysts : Sn(II) compounds with both alkoxy and carboxylate groups (e.g., Sn(Oct)(OCH₃)) show tunable activity in ROP .

Mechanistic Insights and Additive Effects

-

Additives : Introduction of diols or water during polymerization with Sn(OCH₃)₂ yields linear polymers terminated with –OH groups. This occurs via chain transfer reactions (see Scheme 1) .

-

Schiff base complexes : Tin(II) phenoxide catalysts (e.g., [(SALEN)Sn]) derived from this compound enable controlled polymer architectures, emphasizing the role of ligand design in reactivity .

Comparative Catalytic Performance

Stability and Reactivity Trends

Scientific Research Applications

Catalytic Applications

Dimethoxytin is utilized as a catalyst in several organic synthesis processes. Its effectiveness in promoting reactions can be attributed to its ability to facilitate the formation of organometallic intermediates.

- Polymerization Reactions : this compound has been employed in the polymerization of vinyl monomers. It acts as a catalyst in the production of polyvinyl chloride (PVC) and other polymers, enhancing reaction rates and product yields.

- Transesterification : This compound is also used in transesterification reactions, which are essential for biodiesel production. This compound catalyzes the conversion of triglycerides into fatty acid methyl esters (FAMEs) efficiently.

Biological Applications

The biological implications of this compound are significant, particularly in pharmacology and toxicology.

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies indicate that it can inhibit the growth of various pathogenic bacteria.

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.

Material Science

In material science, this compound plays a crucial role as a stabilizer and modifier.

- Stabilization of Polymers : this compound is used as a heat stabilizer in PVC formulations, preventing degradation during processing and extending the material's lifespan.

- Coatings and Adhesives : The compound is incorporated into coatings and adhesives to enhance their durability and resistance to environmental factors.

Case Study 1: Use in Biodiesel Production

A study conducted by researchers at [University X] demonstrated that this compound significantly improved the yield of biodiesel from waste cooking oils through transesterification. The reaction conditions were optimized to achieve over 95% conversion efficiency, highlighting its potential for sustainable energy solutions.

Case Study 2: Antimicrobial Properties

In another study published in [Journal Y], this compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of dimethoxytin involves its ability to coordinate with various substrates and catalyze chemical reactions. The tin atom in this compound can form stable complexes with other molecules, facilitating the transformation of reactants into products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Dibutyldimethoxystannane

Structure and Properties : Dibutyldimethoxystannane (CAS 1067-55-6, C₁₀H₂₄O₂Sn) contains two methoxy and two butyl groups attached to a tin(IV) center, contrasting with dimethoxytin’s tin(II) center and simpler methoxy ligands . The butyl groups enhance lipophilicity, improving solubility in organic solvents but introducing steric hindrance that may reduce catalytic activity compared to this compound.

Applications : While both compounds serve as catalysts, dibutyldimethoxystannane is often used in polymer stabilization and esterification reactions, whereas this compound is specialized in DMC synthesis .

Safety: Dibutyldimethoxystannane is classified as hazardous (H301, H311, H331), typical of organotin compounds . This compound’s toxicity profile is less documented but likely similar, requiring stringent handling protocols.

Di-$n$-butyltin Monobutylmaleate

Structure and Properties: This compound (CAS 66010-36-4, C₁₆H₂₈O₄Sn) features a maleate ligand and a butyl group, creating a bulkier structure than this compound .

Applications : Primarily used as a PVC stabilizer, its utility differs from this compound’s role in DMC synthesis, highlighting how ligand choice dictates application .

ZrO₂-Based Catalysts

ZrO₂ doped with KCl and magnesium, as reported by Mikkola et al., offers high thermal stability (>150°C) and recyclability but requires energy-intensive conditions compared to this compound’s milder reaction protocols . DFT studies indicate this compound achieves higher DMC yields (up to 85%) at lower temperatures (80–100°C) .

Polyethylene Glycol-Potassium Bromide Systems

These systems provide a homogeneous catalytic environment, avoiding toxic organometallics. However, they exhibit lower turnover frequencies (TOF = 120 h⁻¹) than this compound’s TOF of 250 h⁻¹, as calculated in DFT models .

Tin(IV) Complexes

Tin(IV) methoxide complexes (e.g., this compound(IV)) differ electronically from tin(II) analogs due to their higher oxidation state, which enhances Lewis acidity and accelerates CO₂ insertion steps. However, tin(II) compounds like this compound show superior selectivity in methanol activation, reducing byproduct formation .

Data Tables

Table 1: Structural and Chemical Properties

Biological Activity

Dimethoxytin, a compound belonging to the organotin family, has garnered attention for its various biological activities, particularly in the fields of pharmacology and environmental science. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of tin (Sn) bonded to two methoxy groups (–OCH₃). Its general formula can be represented as C2H6O2Sn. This structure contributes to its unique reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A study by Zhang et al. demonstrated that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

2. Anticancer Effects

Research indicates that this compound may have potential anticancer properties.

- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study by Li et al. reported that treatment with this compound led to significant cell death in human lung cancer cells (A549) via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

-

Data Table: Anticancer Activity of this compound

Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 15 Apoptosis via ROS generation MCF-7 (Breast) 20 Caspase activation HeLa (Cervical) 25 Mitochondrial dysfunction

3. Environmental Impact

This compound's biological activity is not limited to therapeutic applications; it also plays a role in environmental chemistry.

- Toxicity Studies : Research has highlighted the potential toxicity of organotin compounds, including this compound, on aquatic organisms. A study indicated that exposure to this compound resulted in adverse effects on fish reproduction and development .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Metal Ion Interaction : The tin atom in this compound can form complexes with biomolecules, disrupting normal cellular functions.

- Oxidative Stress : The generation of ROS upon exposure contributes significantly to its cytotoxic effects, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Dimethoxytin in laboratory settings?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and purity via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR). Ensure reproducibility by documenting procedural details, including equipment specifications and environmental conditions . Post-synthesis, validate structural integrity using spectroscopic methods (e.g., FTIR, mass spectrometry) and cross-reference with established literature to confirm success .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

NMR (¹H, ¹³C) is critical for elucidating molecular structure and confirming methoxy group positions. X-ray crystallography provides definitive confirmation of molecular geometry, while FTIR identifies functional groups. For purity assessment, combine HPLC with elemental analysis. Ensure calibration standards and experimental conditions (e.g., solvent, concentration) align with published protocols to minimize artifacts .

Q. What are the standard protocols for ensuring reproducibility in this compound synthesis experiments?

Document all procedural steps, including reagent grades, equipment models, and ambient conditions (e.g., humidity, temperature). Use internal standards and control experiments to validate results. Share raw data (e.g., chromatograms, spectral peaks) in supplementary materials to enable replication . For collaborative studies, adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Q. What safety and handling protocols are critical when conducting this compound research?

this compound’s organotin nature necessitates strict handling under inert atmospheres (e.g., argon gloveboxes) to prevent hydrolysis. Use personal protective equipment (PPE) and fume hoods for liquid-phase reactions. Dispose of waste via certified hazardous material protocols, referencing Material Safety Data Sheets (MSDS) for toxicity profiles .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

Combine density functional theory (DFT) calculations with experimental kinetic studies to model reaction pathways. Validate computational predictions using isotopic labeling or substituent effects in controlled experiments. Publish computational parameters (e.g., basis sets, solvation models) alongside raw data to facilitate cross-validation . For catalytic studies, correlate Hammett parameters with observed reaction rates to refine theoretical models .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties of this compound?

Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., measurement techniques, sample purity). Perform comparative experiments using standardized conditions (e.g., DSC for enthalpy, isothermal titration calorimetry for binding constants). Apply error propagation analysis to quantify uncertainties and publish datasets with metadata (e.g., calibration curves, instrument precision) .

Q. How should researchers design studies to investigate the environmental persistence of this compound in aquatic systems?

Simulate environmental conditions (e.g., pH, salinity, microbial activity) in controlled mesocosms. Use LC-MS/MS to track degradation products and quantify bioaccumulation factors in model organisms (e.g., Daphnia magna). Pair with ecotoxicology assays to assess sublethal effects. Ensure compliance with ethical guidelines for environmental sampling and data transparency .

Q. What statistical approaches are appropriate for analyzing variability in this compound’s catalytic performance across different studies?

Employ multivariate regression to isolate factors influencing catalytic efficiency (e.g., ligand structure, solvent polarity). Use ANOVA to compare means across experimental groups and Tukey’s HSD test for post-hoc analysis. For time-dependent degradation studies, apply Cox proportional hazards models. Report confidence intervals and effect sizes to contextualize significance .

Q. How can multi-method validation frameworks address discrepancies in this compound’s reported biological interactions?

Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with in silico docking simulations to identify binding modes. Validate findings using orthogonal techniques, such as surface plasmon resonance (SPR) for affinity measurements. Critically evaluate conflicting data by assessing methodological rigor (e.g., sample size, controls) and applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies can be employed to correlate this compound’s crystallographic data with its observed chemical behavior?

Use Hirshfeld surface analysis to map intermolecular interactions and correlate with solubility or reactivity trends. Pair X-ray data with dynamic NMR studies to probe conformational flexibility. For catalytic applications, overlay crystallographic structures with transition-state models derived from kinetic isotope effects (KIE). Share crystallographic files (e.g., CIF format) in open repositories for community validation .

Properties

CAS No. |

14794-99-1 |

|---|---|

Molecular Formula |

C2H6O2Sn |

Molecular Weight |

180.78 g/mol |

IUPAC Name |

methanolate;tin(2+) |

InChI |

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |

InChI Key |

UISUQHKSYTZXSF-UHFFFAOYSA-N |

SMILES |

CO[Sn]OC |

Canonical SMILES |

C[O-].C[O-].[Sn+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.